The synthesis of didemnimide C has been achieved through several methods, primarily focusing on the extraction and purification processes from the ascidian source. The initial extraction involves using methanol to isolate the crude extract from Didemnum conchyliatum. This extract is then subjected to fractionation techniques such as vacuum flash chromatography and reverse-phase liquid chromatography to isolate didemnimide C along with other didemnimides .
A significant synthetic pathway includes a Stille coupling reaction, which plays a crucial role in constructing the core structure of didemnimide C. This method involves coupling organotin reagents with halogenated precursors under palladium catalysis, facilitating the formation of carbon-carbon bonds essential for building the complex alkaloid framework .
Didemnimide C possesses a distinct molecular structure characterized by a cyclic framework that includes multiple nitrogen atoms. The detailed structural analysis has been performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular formula for didemnimide C is typically represented as , indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Didemnimide C undergoes various chemical reactions that can modify its structure and potentially enhance its biological activity. Key reactions include:
These reactions are critical for synthesizing derivatives that may exhibit improved pharmacological profiles or reduced toxicity .
The mechanism of action for didemnimide C primarily involves its role as a feeding deterrent against predators in marine environments. It is believed that didemnimide C interferes with the sensory systems of potential predators, thereby reducing feeding rates. This effect is likely mediated through specific interactions with neuronal receptors or enzymes involved in neurotransmission.
In laboratory assays, didemnimide C has demonstrated significant deterrent effects when tested against various marine herbivores. The precise biochemical pathways through which it exerts these effects remain an area of active research but may involve modulation of neurotransmitter release or receptor activation .
Didemnimide C exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to assess purity and stability over time .
Didemnimide C has garnered interest in various scientific fields due to its unique properties:
Research continues to elucidate the full range of biological activities associated with didemnimide C and its derivatives, contributing to our understanding of marine natural products in pharmacology .
Despite sharing a taxonomic origin with the didemnin family of depsipeptides, Didemnimide C displays fundamental structural divergence from these compounds. The didemnins, such as didemnin B and aplidin (dehydrodidemnin B), are characterized by macrocyclic depsipeptide cores incorporating ester and amide linkages, often with complex non-proteinogenic amino acids and hydroxy acid subunits [2]. These features confer significant three-dimensionality and conformational constraints critical for their bioactivity. In stark contrast, Didemnimide C possesses a planar heterocyclic core devoid of peptide bonds or macrocyclic elements. Its structure centers around a 1H-pyrrole-2,5-dione (maleimide) ring system substituted at the 3-position with an indole group and at the 4-position with a 1-methyl-1H-imidazol-5-yl moiety [10]. This results in a conjugated π-electron system spanning the entire molecule, a feature absent in the aliphatic-rich didemnin depsipeptides. The molecule contains multiple hydrogen bond acceptor sites (carbonyl groups) and a hydrogen bond donor (N-H of indole), potentially influencing its molecular recognition properties. This structural divergence highlights the remarkable biosynthetic versatility within Didemnidae ascidians and their symbiotic microbiomes, capable of producing both complex peptides and aromatic heterocycles through distinct biochemical pathways.
Didemnimide C occupies a distinct chemical space when analyzed alongside canonical didemnin compounds. The table below provides a comparative structural analysis:
Table 1: Structural Comparison of Didemnimide C with Representative Didemnin Compounds
Compound | Core Structure Type | Key Functional Groups | Molecular Weight (g/mol) | Biosynthetic Origin |
---|---|---|---|---|
Didemnimide C | Heterocyclic (pyrrole-imidazole-indole) | Indole, pyrroledione, methylimidazole | 292.30 [10] | Unknown (host or symbiont derived) |
Didemnin B | Macrocyclic depsipeptide | Multiple ester/amide bonds, hydroxy acids | 1112.32 [6] | Non-ribosomal peptide synthetase |
Aplidin® (Plitidepsin) | Depsipeptide derivative | Pyruvyl group, modified amino acids | 1108.30 [2] | Non-ribosomal peptide synthetase |
Didemnin X/Y | Linear/cyclic depsipeptide | Similar to didemnin B with modifications | ~1000-1100 [2] | Bacterial symbionts (Tistrella) |
Several critical distinctions emerge from this comparison. Unlike the high-molecular-weight didemnins (typically >1000 Da) characterized by their macrocyclic architectures, Didemnimide C is a comparatively low-molecular-weight heterocycle. This size difference has profound implications for bioavailability and potential biological targets. Biosynthetically, didemnins are established products of non-ribosomal peptide synthetase (NRPS) pathways, either from the ascidian host or, as recently discovered, from symbiotic bacteria like Tistrella mobilis [2]. In contrast, the biosynthetic origin of Didemnimide C remains enigmatic, though its heterocyclic structure suggests potential derivation from tryptophan metabolism or through shikimate pathway intermediates. Functionally, while didemnins exhibit well-documented potent cytotoxicity and antiviral activity (with Aplidin® showing clinical relevance against SARS-CoV-2) [2], the bioactivity profile of Didemnimide C is less characterized. Preliminary evidence suggests it may serve ecological roles distinct from the predator-deterrent functions attributed to many didemnins [8]. This structural and functional divergence underscores the metabolic breadth within Didemnidae species, enabling the production of chemically disparate compounds occupying different ecological niches.
Didemnimide C originates from ascidians within the family Didemnidae, the most speciose family of colonial tunicates within the class Ascidiacea. These organisms form highly integrated colonies composed of numerous small zooids (typically <1-5 mm in length) embedded within a common gelatinous tunic matrix [8] [9]. The Didemnidae family exhibits a remarkable prevalence of obligate symbiotic relationships with photosynthetic bacteria, primarily Prochloron spp., which reside either within the common cloacal cavity or embedded directly in the tunic [8]. These cyanobacteria perform photosynthesis using chlorophylls a and b, providing fixed carbon to the host, while benefiting from a protected, nutrient-rich environment shielded from UV radiation through host-derived mycosporine-like amino acids [8]. The exact biosynthetic origin of Didemnimide C—whether produced by the host ascidian, its prokaryotic symbionts, or through a collaborative pathway—remains unresolved. However, the microbial symbiont hypothesis is plausible given established precedents: compounds initially attributed to didemnid ascidians, including several didemnins and tambjamines, were subsequently shown to be products of their bacterial associates [9]. The tunicate's immune system, particularly hemocytes producing compounds like phenoloxidase (which generates defensive quinones) and specialized morula cells, creates a chemically rich microenvironment potentially influencing secondary metabolite production [8]. This intricate host-symbiont system represents a microchemical ecosystem where complex interactions likely govern the biosynthesis of compounds like Didemnimide C.
Didemnid ascidians producing specialized metabolites like Didemnimide C exhibit a global distribution pattern with notable biodiversity hotspots. These organisms thrive in shallow marine environments across tropical and temperate latitudes worldwide, with their highest diversity concentrated along the marine biogeographic boundary between the Indian and Pacific Oceans [8] [9]. While the precise collection locations for Didemnimide C-producing specimens are not explicitly detailed in the available literature, chemically profiled Didemnum species yielding related compounds show several significant geographical origins:
Table 2: Geographic Distribution of Chemically Profiled Didemnid Ascidians
Region | Representative Species | Reported Metabolite Classes | Habitat Characteristics |
---|---|---|---|
Western Pacific (e.g., Solomon Islands, Great Barrier Reef) | Didemnum molle | Mollecarbamates, antatollamides, minimide [5] | Coral reefs, rocky substrates |
Western Indian Ocean (Madagascar) | Didemnum molle | Molleureas, didmolamides [5] | Coral reef systems |
Southern Gulf of California | Didemnum candidum | Bromotryptamine derivatives, eicosanoids [5] | Rocky intertidal to subtidal zones |
Korean Peninsula | Unidentified Didemnum sp. | Indole alkaloids [5] | Temperate coastal waters |
Bahamas | Didemnum sp. | Salvadenosine, bromotryptamine [5] | Seagrass beds, mangrove roots |
South Africa | Unidentified Didemnum sp. | Halogenated tyrosines [5] | Subtidal rocky reefs |
These ascidians occupy diverse benthic substrates, including coral reefs, rocky outcrops, mussel beds, and artificial structures like docks and ship hulls [8]. Their ability to colonize various surfaces contributes to their widespread distribution but also facilitates their role as invasive species (e.g., Didemnum vexillum and D. psammatodes), whose spread correlates strongly with marine traffic [8]. For metabolite-producing species like those yielding Didemnimide C, environmental factors such as light availability (critical for photosymbionts), nutrient concentrations, and biotic interactions (e.g., spatial competition inducing chemical defense production) significantly influence metabolic output. Colonies increase production of defensive cells like morula cells and associated metabolites when facing spatial competition, particularly interspecific overgrowth, suggesting environmental pressures drive chemical diversity [8]. This global yet heterogeneous distribution underscores the importance of biogeographic and ecological context in the discovery and chemical profiling of didemnid ascidians.
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